1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an allyl group, a methyl group, and a carbaldehyde group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrazole-4-aldehydes with allyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its effects are mediated through the formation of covalent or non-covalent interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a hydroxyethyl group instead of an allyl group, which may result in different chemical reactivity and biological activity.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde:
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: This compound has a phenyl group, which can affect its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJNIWLBVSSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360543 |
Source
|
Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899709-47-8 |
Source
|
Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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